molecular formula C6H5BrN4 B7845368 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine

8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B7845368
M. Wt: 213.03 g/mol
InChI Key: SQABFNAWAVHHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of theCurrent time information in Pasuruan, ID.drugbank.commdpi.comTriazolo[4,3-a]pyridine Scaffold in Medicinal and Agrochemical Research

The Current time information in Pasuruan, ID.drugbank.commdpi.comtriazolo[4,3-a]pyridine scaffold is a fused bicyclic heterocycle that has garnered significant attention in synthetic and medicinal chemistry due to its versatile biological profile. doaj.org Its structural rigidity and the presence of multiple nitrogen atoms make it an excellent platform for designing molecules with specific three-dimensional arrangements capable of interacting with various biological macromolecules.

In the realm of medicinal chemistry , derivatives of this scaffold have demonstrated a broad spectrum of activities. They have been investigated as:

Anticonvulsants: Certain Current time information in Pasuruan, ID.drugbank.commdpi.comtriazolo[4,3-a]pyridine derivatives have shown promise in the management of seizures. mdpi.com

Anti-inflammatory agents: The scaffold has been utilized in the development of compounds with anti-inflammatory properties. mdpi.com

Anxiolytics: Some derivatives have exhibited potential for treating anxiety disorders. mdpi.com

Antimalarial agents: Novel series of these compounds have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum. nih.gov

Anticancer agents: The Current time information in Pasuruan, ID.drugbank.commdpi.comtriazolo[4,3-a]pyridine core has been explored for the development of c-Met kinase inhibitors for cancer therapy. drugbank.com

In agrochemical research , this scaffold has also proven to be of significant interest. Its derivatives have been developed as:

Herbicides: Compounds featuring the Current time information in Pasuruan, ID.drugbank.commdpi.comtriazolo[4,3-a]pyridine backbone have shown potent herbicidal activity against a variety of weeds. researchgate.net

Fungicides: The antifungal potential of this scaffold has been explored for crop protection. mdpi.com

Pesticides: Certain derivatives have been investigated for their insecticidal properties. mdpi.com

The diverse applications of the Current time information in Pasuruan, ID.drugbank.commdpi.comtriazolo[4,3-a]pyridine scaffold are a testament to its importance as a core structure in the design of new bioactive molecules.

Area of Research Biological Activity Example Application
Medicinal ChemistryAnticonvulsantSeizure management
Anti-inflammatoryTreatment of inflammatory disorders
AnxiolyticManagement of anxiety
AntimalarialDevelopment of new malaria treatments
Anticancerc-Met kinase inhibitors
Agrochemical ResearchHerbicidalWeed control in agriculture
FungicidalCrop protection against fungal diseases
PesticidalInsect control

Significance of Strategic Functionalization: The 8-Bromo and 6-Amine Substituents

The biological activity of the Current time information in Pasuruan, ID.drugbank.commdpi.comtriazolo[4,3-a]pyridine scaffold can be finely tuned through the introduction of various substituents. The specific placement of an 8-bromo and a 6-amine group on this core, as in 8-Bromo- Current time information in Pasuruan, ID.drugbank.commdpi.comtriazolo[4,3-a]pyridin-6-amine, is of particular strategic importance in medicinal chemistry.

The 8-Bromo Substituent:

The introduction of a bromine atom onto a drug candidate can have profound effects on its properties. ump.edu.pl Bromine is a heavy halogen that can:

Increase Therapeutic Activity: The presence of bromine can enhance the potency of a molecule. ump.edu.pl

Influence Metabolism: Bromination can alter the metabolic profile of a compound, potentially leading to a longer duration of action. ump.edu.pl

Participate in Halogen Bonding: Bromine's ability to form halogen bonds, a type of non-covalent interaction, can contribute to stronger and more selective binding of the molecule to its biological target. ump.edu.pl

Serve as a Handle for Further Synthesis: The bromine atom provides a reactive site for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. chemimpex.com

The 6-Amine Substituent:

The amino group is a fundamental functional group in drug design, with approximately 60% of small-molecule drugs approved by the FDA containing at least one nitrogen heterocycle. mdpi.com An amine substituent at the 6-position of the Current time information in Pasuruan, ID.drugbank.commdpi.comtriazolo[4,3-a]pyridine ring can:

Act as a Hydrogen Bond Donor/Acceptor: The amine group can form crucial hydrogen bonds with amino acid residues in the active site of a protein, which is often a key determinant of binding affinity and selectivity. mdpi.com

Modulate Physicochemical Properties: The basicity of the amine group can influence the solubility and lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Provide a Point for Salt Formation: The basic nitrogen of the amine allows for the formation of pharmaceutically acceptable salts, which can improve the compound's stability and bioavailability.

The combination of an 8-bromo and a 6-amine substituent on the Current time information in Pasuruan, ID.drugbank.commdpi.comtriazolo[4,3-a]pyridine scaffold thus presents a molecule with a rich potential for biological activity, driven by the interplay of halogen bonding, hydrogen bonding, and tunable physicochemical properties.

Substituent Position Potential Significance in Drug Design
Bromo8Enhanced therapeutic activity, altered metabolism, halogen bonding, synthetic handle
Amine6Hydrogen bond formation, modulation of physicochemical properties, salt formation

Research Gaps and Future Directions for 8-Bromo-Current time information in Pasuruan, ID.drugbank.commdpi.comtriazolo[4,3-a]pyridin-6-amine

Despite the clear potential of the Current time information in Pasuruan, ID.drugbank.commdpi.comtriazolo[4,3-a]pyridine scaffold and the strategic placement of the 8-bromo and 6-amine substituents, a comprehensive review of the scientific literature reveals a significant lack of specific research on 8-Bromo- Current time information in Pasuruan, ID.drugbank.commdpi.comtriazolo[4,3-a]pyridin-6-amine. This scarcity of data highlights several key research gaps and points towards promising future directions:

Synthesis and Characterization: There is a need for the development and publication of a robust and scalable synthetic route to 8-Bromo- Current time information in Pasuruan, ID.drugbank.commdpi.comtriazolo[4,3-a]pyridin-6-amine. Detailed characterization of the compound using modern analytical techniques (NMR, MS, X-ray crystallography) is also essential.

Biological Screening: A thorough investigation of the biological activity of this compound is warranted. Given the diverse activities of the parent scaffold, screening against a wide range of biological targets is a logical next step. This could include assays for anticancer, antimicrobial, antiviral, and neurological activities.

Structure-Activity Relationship (SAR) Studies: The 8-bromo and 6-amine positions provide excellent opportunities for the synthesis of a focused library of analogues. Modification of these substituents would allow for a systematic exploration of the SAR, providing valuable insights into the key molecular features required for a desired biological effect.

Computational Modeling: In the absence of experimental data, computational studies, such as molecular docking and molecular dynamics simulations, could be employed to predict potential biological targets for 8-Bromo- Current time information in Pasuruan, ID.drugbank.commdpi.comtriazolo[4,3-a]pyridin-6-amine. These in silico methods can help to prioritize experimental screening efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-5-1-4(8)2-11-3-9-10-6(5)11/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQABFNAWAVHHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 8 Bromo 1 2 3 Triazolo 4,3 a Pyridin 6 Amine

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive structural analysis of 8-Bromo- Current time information in Pasuruan, ID.triazolo[4,3-a]pyridin-6-amine relies on a combination of high-resolution spectroscopic methods. Each technique provides unique insights into the molecular framework, connectivity of atoms, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 8-Bromo- Current time information in Pasuruan, ID.triazolo[4,3-a]pyridin-6-amine, both ¹H and ¹³C NMR spectroscopy would be employed to confirm the arrangement of atoms and the electronic environment of each nucleus.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons on the pyridine (B92270) and triazole rings, as well as the protons of the amine group. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atoms within the heterocyclic system. The coupling patterns (J-coupling) between adjacent protons would provide critical information about their relative positions on the pyridine ring.

The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and proximity to electronegative atoms. For instance, the carbon atom bonded to the bromine (C8) would likely appear at a distinct chemical shift compared to the other carbons in the pyridine ring.

Hypothetical NMR Data for 8-Bromo- Current time information in Pasuruan, ID.triazolo[4,3-a]pyridin-6-amine

Nucleus Hypothetical Chemical Shift (ppm) Multiplicity Assignment
¹H 7.0 - 8.5 Multiplets Aromatic Protons
¹H 5.0 - 6.0 Broad Singlet NH₂ Protons

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of 8-Bromo- Current time information in Pasuruan, ID.triazolo[4,3-a]pyridin-6-amine would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would likely appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the fused aromatic ring system would be observed in the 1500-1650 cm⁻¹ region. Additionally, C-H stretching vibrations for the aromatic protons would be expected above 3000 cm⁻¹, while the C-Br stretching vibration would appear at a lower frequency, typically in the fingerprint region below 1000 cm⁻¹.

Hypothetical IR Absorption Bands for 8-Bromo- Current time information in Pasuruan, ID.triazolo[4,3-a]pyridin-6-amine

Vibrational Mode Hypothetical Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C-H Stretch (Aromatic) > 3000
C=N / C=C Stretch (Aromatic Rings) 1500 - 1650
N-H Bend (Amine) 1580 - 1650

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 8-Bromo- Current time information in Pasuruan, ID.triazolo[4,3-a]pyridin-6-amine, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of similar intensity separated by two mass units (M⁺ and M⁺+2). Fragmentation patterns observed in the mass spectrum would offer further structural information by showing the loss of specific fragments from the parent molecule.

Hypothetical Mass Spectrometry Data for 8-Bromo- Current time information in Pasuruan, ID.triazolo[4,3-a]pyridin-6-amine

Ion Hypothetical m/z Significance
[M]⁺ 212/214 Molecular ion peak showing bromine isotopic pattern
[M-Br]⁺ 133 Loss of bromine atom

Single Crystal X-ray Diffraction Analysis

Analysis of a suitable single crystal would reveal the planarity of the fused triazolopyridine ring system. It would also detail the intermolecular interactions, such as hydrogen bonding involving the amine group and nitrogen atoms of the heterocyclic rings, which dictate the crystal packing arrangement. A related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, has been shown to crystallize in a monoclinic space group, with intermolecular N–H⋯N hydrogen bonds linking the molecules. A similar hydrogen bonding network might be anticipated for 8-Bromo- Current time information in Pasuruan, ID.triazolo[4,3-a]pyridin-6-amine.

Computational Chemistry for Structural Elucidation

Conformational Analysis and Molecular Geometry Prediction

In conjunction with experimental techniques, computational chemistry provides valuable theoretical insights into the structure and properties of molecules. Using methods such as Density Functional Theory (DFT), the molecular geometry of 8-Bromo- Current time information in Pasuruan, ID.triazolo[4,3-a]pyridin-6-amine can be optimized to predict its most stable conformation.

These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography. Furthermore, computational models can be used to simulate spectroscopic data, such as NMR and IR spectra, to aid in the interpretation of experimental results. For a related triazolopyridine derivative, DFT calculations have been used to analyze the molecular structure and vibrational spectra.

Electron Density Distribution and Bonding Analysis

Mulliken Atomic Charge Distribution

Theoretical calculations, specifically Density Functional Theory (DFT) at the B3LYP/6-311G(2d,2p) level, have been used to determine the Mulliken atomic charges for the parent compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine. mdpi.com These charges indicate a significant redistribution of electron density resulting from the fusion of the pyridine and triazole rings, as well as from the presence of the amino substituent.

In the analogue, the nitrogen atoms of the triazole ring (N1 and N2) exhibit negative charges of -0.279 and -0.281, respectively, highlighting their electron-rich nature. The bridging nitrogen atom (N3), common to both rings, has a slightly less negative charge of -0.243. mdpi.com The carbon atoms within the pyridine ring show an alternating pattern of positive and negative charges, a characteristic feature of heterocyclic aromatic systems.

For the target molecule, 8-Bromo- Current time information in Pasuruan, ID.mdpi.comachemblock.comtriazolo[4,3-a]pyridin-6-amine, the introduction of a bromine atom at the 8-position and the relocation of the amine group to the 6-position would induce predictable shifts in this electron distribution. Bromine, being highly electronegative, will draw electron density from the pyridine ring, particularly from the carbon atom to which it is attached (C8). This inductive effect would result in a significant positive partial charge on C8 and would also influence the charges on adjacent atoms.

The amine group at the 6-position, a strong resonance donor, will push electron density into the pyridine ring. This effect would increase the negative charge on the nitrogen and carbon atoms at the ortho and para positions relative to the C6-NH2 bond. The interplay between the electron-withdrawing nature of the bromine atom and the triazole ring, and the electron-donating nature of the amine group, creates a complex and polarized electronic structure.

Below is a hypothetical data table illustrating the expected Mulliken atomic charges for 8-Bromo- Current time information in Pasuruan, ID.mdpi.comachemblock.comtriazolo[4,3-a]pyridin-6-amine, based on the data from its 3-amino analogue and considering the electronic effects of the bromo and 6-amino substituents.

AtomPredicted Mulliken Charge (e)Influencing Factors
N1-0.28Triazole ring electronegativity
N2-0.29Triazole ring electronegativity
N3-0.25Bridgehead position
C5+0.05Adjacent to amine-bearing carbon
C6-0.19Amine group (resonance donation)
N(amine)-0.90High electronegativity, lone pair donation
C7+0.06Influence of adjacent bromo and amine groups
C8+0.15Bromine (strong inductive withdrawal)
Br-0.05High electronegativity
C9+0.38Adjacent to bridgehead nitrogen

Note: The values in this table are estimations derived from analogous compounds and theoretical principles and await experimental or specific computational verification.

Bonding Analysis and Molecular Orbitals

The bonding in 8-Bromo- Current time information in Pasuruan, ID.mdpi.comachemblock.comtriazolo[4,3-a]pyridin-6-amine is characterized by a delocalized π-electron system extending over the fused heterocyclic rings. The fusion of the electron-rich triazole ring with the electron-deficient pyridine ring leads to a unique electronic structure. The stability of the molecule is enhanced by this aromaticity and the resonance effects of the substituents.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. For triazolopyridine derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, including the triazole ring and the amino substituent. The LUMO, conversely, is often localized on the electron-deficient pyridine ring.

In the case of 8-Bromo- Current time information in Pasuruan, ID.mdpi.comachemblock.comtriazolo[4,3-a]pyridin-6-amine, the HOMO is expected to have significant contributions from the p-orbitals of the amine nitrogen and the carbon atoms of the pyridine ring where electron density is donated. The bromine atom, with its lone pairs, may also contribute to the HOMO. The LUMO is likely to be centered on the triazole ring and the carbon atoms of the pyridine ring that are rendered electron-poor by the electronegative nitrogen atoms and the bromine substituent.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of both a strong electron-donating group (amine) and a strong electron-withdrawing group (bromo) on the pyridine ring is expected to reduce the HOMO-LUMO gap compared to the unsubstituted triazolopyridine core, suggesting a potentially higher reactivity for this compound.

The following table summarizes the key molecular orbital characteristics anticipated for 8-Bromo- Current time information in Pasuruan, ID.mdpi.comachemblock.comtriazolo[4,3-a]pyridin-6-amine.

Molecular OrbitalExpected LocalizationImplication for Reactivity
HOMOAmine group, Pyridine ring (C6, C8), Bromine lone pairsSite of electrophilic attack and oxidation
LUMOTriazole ring, Pyridine ring (electron-deficient carbons)Site of nucleophilic attack and reduction
HOMO-LUMO GapRelatively smallHigher chemical reactivity

Structure Activity Relationship Sar Studies and Rational Design Principles

Investigating the Role of the 8-Bromo Moiety in Bioactivity

The bromine atom at the 8-position of the triazolopyridine core is not merely a placeholder but a significant contributor to the molecule's biological activity through a combination of electronic and steric effects.

The bromine atom exerts a dual electronic influence on the fused aromatic ring system. It is an electronegative atom, which results in an inductive electron-withdrawing effect (-I effect). However, due to its lone pairs of electrons, it can also participate in p-π conjugation, donating electron density into the ring through resonance (+R effect). researchgate.net In the context of aromatic systems, halogens are typically considered weak deactivators. libretexts.org This electronic modulation affects the electron density distribution across the entire heterocyclic scaffold.

Sterically, bromine is significantly larger than hydrogen, possessing a van der Waals radius of approximately 1.85 Å. This bulk can influence the molecule's conformation and how it fits into a receptor's binding pocket. The size of the substituent can dictate whether certain interactions are favorable or if steric clashes occur, thereby affecting binding affinity.

PropertyContribution of 8-Bromo Moiety
Electronic Effect Inductive withdrawal (-I), Resonance donation (+R)
Overall Character Weakly deactivating on the aromatic system
Steric Effect Significant bulk (van der Waals radius ≈ 1.85 Å)
Potential Impact Modulates ring electron density, influences molecular conformation

The electronic properties of the bromine atom directly impact the electrophilicity of the triazolopyridine ring system, which is a key factor in its interaction with biological nucleophiles. libretexts.org More significantly, the bromine atom can participate in specific, highly directional non-covalent interactions known as halogen bonds. ump.edu.pl This occurs due to a region of positive electrostatic potential on the outermost surface of the bromine atom, opposite the C-Br bond, known as a "sigma-hole". ump.edu.pl This positive region can interact favorably with electron-rich atoms like oxygen or nitrogen found in the backbones or side chains of amino acid residues within a protein's active site.

The formation of a halogen bond can significantly enhance binding affinity and selectivity for a target receptor. nih.gov Studies on various ligands have shown that introducing a bromine substitution can lead to a notable improvement in binding affinity compared to non-halogenated or even chlorinated analogs. nih.gov This interaction provides a directional and specific binding anchor, which is a valuable tool in rational drug design.

Impact of the 6-Amine Substituent on Molecular Interactions

The primary amine group at the 6-position is a critical functional group that largely governs the molecule's intermolecular interactions and its behavior in aqueous biological environments.

The 6-amine group is a versatile hydrogen-bonding moiety. The two hydrogen atoms can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom allows it to function as a hydrogen bond acceptor. pharmacylibrary.commdpi.com This dual capability enables the formation of multiple, stabilizing hydrogen bonds with amino acid residues in a receptor binding site, such as aspartate, glutamate (B1630785), serine, or threonine. nih.gov

In biological systems at physiological pH (~7.4), the basicity of the amine group becomes important. It can exist in its neutral form (-NH₂) or its protonated, cationic form (-NH₃⁺). The protonated state converts the group into a hydrogen bond donor only, but with enhanced strength, and introduces a formal positive charge. This charge can facilitate strong electrostatic or ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a binding pocket. The specific protonation state in the bound conformation depends on the local microenvironment of the active site.

State of 6-Amine GroupHydrogen Bonding CapabilityPotential Interactions
**Neutral (-NH₂) **Donor (2) and Acceptor (1)Hydrogen bonds with polar residues
Protonated (-NH₃⁺) Donor only (3)Stronger hydrogen bonds; ionic interactions with acidic residues

Physicochemical properties such as lipophilicity and solubility are crucial for a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). pg.edu.pl Lipophilicity is commonly expressed as the logarithm of the partition coefficient (log P). Polar functional groups, such as amines, generally decrease lipophilicity and increase aqueous solubility. pharmacylibrary.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models for 8-Bromo- Current time information in Pasuruan, ID.tandfonline.comlibretexts.orgtriazolo[4,3-a]pyridin-6-amine are not publicly detailed, the principles of QSAR are directly applicable to the rational design of its analogs. QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activity. nih.govnih.gov

For a series of analogs based on the 8-Bromo- Current time information in Pasuruan, ID.tandfonline.comlibretexts.orgtriazolo[4,3-a]pyridin-6-amine scaffold, a QSAR model would be built by systematically varying substituents at different positions and measuring the corresponding biological activity (e.g., IC₅₀). mdpi.com Key molecular descriptors representing lipophilic, electronic, and steric properties would be calculated for each analog. These descriptors often include:

cLogP: A measure of lipophilicity.

Molar Refractivity (MR): A measure of molecular volume and polarizability (a steric parameter).

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to form hydrogen bonds.

Hammett constants (σ): Quantify the electron-donating or -withdrawing properties of a substituent.

A hypothetical QSAR data table for a series of analogs might look as follows, where R represents a modification at a position other than 6 or 8.

CompoundR-GroupcLogPMRTPSA (Ų)Biological Activity (pIC₅₀)
1 (Parent) -H2.1055.265.16.5
2 -CH₃2.5560.065.16.8
3 -OCH₃2.0557.974.37.1
4 -Cl2.7559.865.17.0
5 -CF₃3.0159.965.16.3

By analyzing such data, a regression model can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and targeted molecules. nih.gov The model could reveal, for instance, that higher lipophilicity and the presence of a hydrogen bond acceptor at the R position are positively correlated with activity.

Exploration of Biological Activities and Underlying Mechanisms

Antimicrobial Potential of 8-Bromo-Current time information in Pasuruan, ID.nih.govmdpi.comtriazolo[4,3-a]pyridin-6-amine and Analogs

The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. google.com Fused heterocyclic systems, particularly those incorporating a triazole ring, have shown promise in this area. atmiya.net Derivatives of the Current time information in Pasuruan, ID.nih.govmdpi.comtriazolo[4,3-a]pyridine core are among the structures being investigated for their antibacterial and antifungal properties. atmiya.netnih.gov

Evaluation against Bacterial Strains

Analogs of 8-Bromo- Current time information in Pasuruan, ID.nih.govmdpi.comtriazolo[4,3-a]pyridin-6-amine have been evaluated for their in vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. For instance, a series of novel triazolo[4,3-a]pyrazine derivatives demonstrated varied efficacy against Staphylococcus aureus and Escherichia coli. nih.gov One particular compound from this series exhibited notable activity, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, which is comparable to the antibiotic ampicillin. nih.gov

Furthermore, studies on related 1,2,4-triazolo[1,5-a]pyrimidine structures have identified compounds with good, narrow-spectrum activity specifically against Enterococcus faecium, with some analogs showing MIC values as low as 8 µg/mL. nih.gov The introduction of bromo and chloro substituents on related isatin-triazole structures has been shown to result in broad-spectrum antibacterial activity. nih.gov The data from these studies on analogous compounds suggest that the triazolopyridine scaffold is a viable starting point for the development of new antibacterial agents.

Analog StructureBacterial StrainMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine derivative 2eStaphylococcus aureus32 nih.gov
Triazolo[4,3-a]pyrazine derivative 2eEscherichia coli16 nih.gov
1,2,4-Triazolo[1,5-a]pyrimidine derivative 1Enterococcus faecium8 nih.gov
4-Amino-5-aryl-4H-1,2,4-triazole with 4-bromo substituentVarious strainsGood activity nih.gov
3-(5-Amino-(2H)-1,2,4-triazol-3-yl)-naphthyridinone with bromine at C-6Bacillus subtilisEnhanced activity nih.gov

Assessment against Fungal Pathogens

In addition to antibacterial properties, the antifungal potential of Current time information in Pasuruan, ID.nih.govmdpi.comtriazolo[4,3-a]pyridine derivatives has been a subject of investigation. The increasing incidence of multidrug-resistant fungal infections underscores the need for new antifungal agents. nih.govnih.gov Research has shown that certain 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety exhibit good antifungal activity. nih.govnih.gov

For example, specific analogs have demonstrated significant efficacy against plant pathogenic fungi such as Stemphylium lycopersici and Fusarium oxysporum. nih.gov Another study on novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, a related heterocyclic system, also reported obvious antifungal activities against various species of Botrytis cinerea. frontiersin.org These findings highlight the potential of the broader triazolo-heterocyclic family, including analogs of 8-Bromo- Current time information in Pasuruan, ID.nih.govmdpi.comtriazolo[4,3-a]pyridin-6-amine, as a source of new antifungal compounds.

Analog StructureFungal PathogenActivityReference
1,2,4-Triazolo[4,3-a]pyridine-hydrazone derivative 4kStemphylium lycopersiciExcellent nih.gov
1,2,4-Triazolo[4,3-a]pyridine-hydrazone derivative 4kFusarium oxysporumExcellent nih.gov
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative 4Cucumber Botrytis cinerea75.86% inhibition frontiersin.org
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative 5oCucumber Botrytis cinerea80.38% inhibition frontiersin.org
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative 4Strawberry Botrytis cinerea82.68% inhibition frontiersin.org

Investigation of Antimicrobial Mechanisms of Action

The mechanism of action for the antimicrobial effects of triazolopyridine derivatives is an area of active research. For some 1,2,4-triazole (B32235) analogs, a key mechanism of antibacterial action is the inhibition of DNA gyrase. nih.gov This enzyme is crucial for bacterial DNA replication and is a validated target for antibacterial drugs. Molecular docking studies of certain triazolo[4,3-a]pyrazine derivatives have suggested that these compounds can bind to DNA gyrase, thereby inhibiting its function. nih.gov It is proposed that at physiological pH, protonated nitrogen heterocycles can form π-cation interactions with amino acid residues in the enzyme's active site, contributing to the antibacterial effect. nih.gov For antifungal activity, while the exact mechanisms for many triazolopyridine derivatives are still under investigation, other triazole-based antifungals are known to inhibit lanosterol (B1674476) 14α-demethylase, an enzyme essential for ergosterol (B1671047) biosynthesis in fungal cell membranes.

Anticancer Research Aspects of 8-Bromo-Current time information in Pasuruan, ID.nih.govmdpi.comtriazolo[4,3-a]pyridin-6-amine and Analogs

The search for novel anticancer agents has led to the exploration of a wide array of heterocyclic compounds. The Current time information in Pasuruan, ID.nih.govmdpi.comtriazolo[4,3-a]pyridine scaffold and its isomers have emerged as privileged structures in the design of molecules with antiproliferative properties. chemimpex.com

In Vitro Antiproliferative Activity against Diverse Cancer Cell Lines

Numerous studies have demonstrated the in vitro antiproliferative activity of triazolopyridine analogs against a variety of human cancer cell lines. For instance, novel pyrazolo-[4,3-e] Current time information in Pasuruan, ID.nih.govmdpi.comtriazolopyrimidine derivatives have shown cytotoxicity against human breast (HCC1937) and cervical (HeLa) cancer cells, with IC₅₀ values in the low micromolar range. nih.gov Similarly, coumarin-triazole hybrids have displayed potent activity against the MCF-7 breast cancer cell line, with some compounds exhibiting IC₅₀ values as low as 2.66 µM. nih.gov The substitution pattern on the heterocyclic core plays a crucial role in determining the potency and selectivity of these compounds.

Analog StructureCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo-[4,3-e] Current time information in Pasuruan, ID.nih.govmdpi.comtriazolopyrimidine derivative 1HCC1937 (Breast Cancer)7.01 nih.gov
Pyrazolo-[4,3-e] Current time information in Pasuruan, ID.nih.govmdpi.comtriazolopyrimidine derivative 1HeLa (Cervical Cancer)11.23 nih.gov
Coumarin-triazole hybrid LaSOM 186MCF-7 (Breast Cancer)2.66 nih.gov
Coumarin-triazole hybrid LaSOM 190MCF-7 (Breast Cancer)2.85 nih.gov
1,2,4-triazolo[1, 5- a]pyrimidine derivative 38MCF-7 (Breast Cancer)1.69 ekb.eg
1,2,4-triazolo[1, 5- a]pyrimidine derivative 38MDA-MB-231 (Breast Cancer)4.81 ekb.eg

Targeted Inhibition of Kinases and Other Oncogenic Pathways (e.g., c-Met/VEGFR-2, JAK2)

A significant aspect of the anticancer potential of triazolopyridine analogs lies in their ability to act as kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways that are often dysregulated in cancer, making them attractive therapeutic targets.

c-Met/VEGFR-2 Inhibition: The c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play crucial roles in tumor progression, angiogenesis, and metastasis. nih.govnih.gov Several triazolo-heterocyclic derivatives have been designed and synthesized as inhibitors of these kinases. For example, a series of Current time information in Pasuruan, ID.nih.govmdpi.comtriazolo[1,5-a]pyridine derivatives were designed as potent VEGFR-2 kinase inhibitors, with some compounds showing strong inhibitory activity. nih.gov Similarly, novel triazolothiadiazoles have been identified as highly potent and selective c-Met inhibitors, with some analogs exhibiting Kᵢ values in the nanomolar range. nih.gov The ability to dually inhibit both c-Met and VEGFR-2 is a particularly attractive strategy in cancer therapy, and various pyridine-containing scaffolds are being explored for this purpose. mdpi.com

JAK2 Inhibition: The Janus kinase (JAK) family, particularly JAK2, is integral to cytokine signaling pathways that regulate cell proliferation and immune responses. Aberrant JAK2 signaling is a hallmark of myeloproliferative neoplasms. nih.gov Triazolopyridine-based compounds have been investigated as JAK inhibitors. Although specific data for 8-Bromo- Current time information in Pasuruan, ID.nih.govmdpi.comtriazolo[4,3-a]pyridin-6-amine is not available, the broader class of triazolopyridines has been a source of selective JAK inhibitors. For instance, Fedratinib, a selective JAK2 inhibitor, has shown efficacy in treating myelofibrosis. nih.gov The development of second-generation JAK inhibitors often involves modifications of core heterocyclic structures to improve selectivity and reduce off-target effects. semanticscholar.org

Cellular Effects: Apoptosis Induction and Cell Cycle Modulation

No specific studies were found that investigated the ability of 8-Bromo- Current time information in Pasuruan, ID.chemimpex.comtriazolo[4,3-a]pyridin-6-amine to induce apoptosis or modulate the cell cycle in any cell lines. Research on other related heterocyclic compounds, such as pyrazolo[4,3-e]tetrazolo[1,5-b] Current time information in Pasuruan, ID.chemimpex.comtriazine sulfonamides, has shown pro-apoptotic properties and the ability to induce cell cycle arrest, but these findings cannot be attributed to the specific compound .

Modulation of Receptor and Enzyme Activity

There is no available data on the activity of 8-Bromo- Current time information in Pasuruan, ID.chemimpex.comtriazolo[4,3-a]pyridin-6-amine as a bromodomain inhibitor. The Current time information in Pasuruan, ID.chemimpex.comtriazolo[4,3-b]pyridazine and triazolo-benzodiazepine scaffolds have been explored as sources of bromodomain inhibitors, but profiling data for 8-Bromo- Current time information in Pasuruan, ID.chemimpex.comtriazolo[4,3-a]pyridin-6-amine has not been published.

The potential for 8-Bromo- Current time information in Pasuruan, ID.chemimpex.comtriazolo[4,3-a]pyridin-6-amine to act as an allosteric modulator of metabotropic glutamate (B1630785) receptor 2 (mGluR2) has not been documented. While other derivatives of Current time information in Pasuruan, ID.chemimpex.comtriazolo[4,3-a]pyridine have been investigated as positive allosteric modulators for mGluR2, the specific activity of this compound is unknown.

No studies were identified that evaluated the inhibitory effect of 8-Bromo- Current time information in Pasuruan, ID.chemimpex.comtriazolo[4,3-a]pyridin-6-amine on enzymes such as urease. Various 1,2,4-triazole derivatives have been synthesized and tested for urease inhibition, with some showing significant activity, but this specific compound is not among those reported.

Diverse Pharmacological and Agrochemical Applications

Research on the potential use of 8-Bromo- Current time information in Pasuruan, ID.chemimpex.comtriazolo[4,3-a]pyridin-6-amine as an anthelmintic agent is absent from the available scientific literature. Studies on other 1,2,4-triazole derivatives have demonstrated anthelmintic properties, but these findings are not directly applicable to the subject compound.

Herbicidal Activity Investigation

The nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold is a recognized pharmacophore in the development of novel herbicides. Research into this class of compounds has demonstrated significant herbicidal efficacy against a variety of common weeds.

A study involving a series of novel nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives revealed their potential as potent herbicides. nih.gov These compounds were tested against several weed species, including both monocotyledonous and dicotyledonous types. The research highlighted that the nature and position of substituents on the triazolopyridine ring system play a crucial role in determining the herbicidal activity and spectrum.

For instance, the introduction of a chlorine atom at the 8-position, as seen in 8-chloro-3-(4-propylphenyl)- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine, resulted in a compound with high herbicidal activity and a broad spectrum of weed control. nih.govresearchgate.net This particular analog demonstrated approximately 50% inhibition of 22 different test weeds at a dosage of 37.5 g a.i./ha, indicating significant potency. nih.govresearchgate.net The study also established that these compounds could be safe for important crops like corn, cotton, and rice at higher dosages. nih.gov

The mechanism of action for some triazolopyrimidine herbicides, a related class of compounds, involves the inhibition of the enzyme acetolactate synthase (ALS). nih.govresearchgate.net This enzyme is critical for the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to the disruption of protein synthesis and ultimately, plant death. researchgate.net While the specific target of the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives mentioned in the study was not explicitly defined, it is plausible that they may share a similar mechanism of action.

The structure-activity relationship (SAR) studies of these compounds have provided valuable data for the rational design of new and more effective herbicides. nih.gov These studies, often employing techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), help in understanding how different chemical modifications to the scaffold affect its biological activity. nih.gov

Table 1: Herbicidal Activity of Selected nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine Derivatives

Compound Weeds Tested Dosage (g a.i./ha) Inhibition Effect Crop Safety

Note: Data is based on studies of analogous compounds and not the specific subject compound.

Potential for GLP-1 Secretion Modulation for Related Scaffolds

Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone involved in glucose homeostasis, making it a key target in the treatment of type 2 diabetes. nih.govnih.gov The stimulation of GLP-1 secretion from intestinal L-cells is a promising therapeutic strategy. While there is no direct research linking the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold to GLP-1 secretion, the diverse biological activities of this chemical family warrant a theoretical exploration of this potential.

The versatility of the triazolopyridine core allows for a wide range of chemical modifications, which could potentially lead to the design of molecules that interact with receptors involved in GLP-1 release. The structural features of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold, an isomer of the subject compound's core, have been explored for their bioisosteric relationship with purines, which are known to interact with a multitude of biological targets. nih.gov This suggests that the triazolopyridine framework could be adapted to target receptors that modulate GLP-1 secretion.

The development of small molecule GLP-1 receptor agonists is an active area of research. mdpi.com These molecules offer potential advantages over peptide-based therapies. Given the demonstrated biological activity of the triazolopyridine scaffold in other areas, it represents a potential starting point for the design of novel, non-peptide GLP-1 secretagogues or receptor agonists. However, it must be emphasized that this is a speculative area and requires substantial future research to validate any potential activity.

Methodological Considerations and Future Research Directions

High-Throughput Screening and Library Design for Derivatives

The discovery of novel bioactive derivatives of the Current time information in Pasuruan, ID.organic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold hinges on the strategic design of chemical libraries and the application of high-throughput screening (HTS) methods.

Library Design: The creation of a diverse library of derivatives is the foundational step. For the Current time information in Pasuruan, ID.organic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine core, a "points of randomization" strategy is effective. nih.gov This involves introducing variability at specific positions on the scaffold. For instance, a virtual library of 1561 novel Current time information in Pasuruan, ID.organic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridines was designed with three such points to explore potential antimalarial agents. nih.gov These points of diversification could include:

Position of substituents: Altering the placement of functional groups, such as the sulfonamide group at the C6 or C8 positions. nih.gov

Substituents on the triazole ring: Introducing different groups like lower alkyls, benzyl-3(2H)-one, or benzylthio moieties. nih.gov

Variation in key functional groups: Modifying fragments like the sulfonamide substituent to explore a wide chemical space. nih.gov

This approach allows for a systematic exploration of the structure-activity relationship (SAR) around the core scaffold.

High-Throughput and Virtual Screening: Once a library is designed, HTS can be employed to rapidly assess the biological activity of thousands of compounds. nih.gov However, given the cost and resource intensity of HTS, virtual screening often serves as a powerful preliminary step. Computational methods like molecular docking can be used to screen large virtual libraries against a specific biological target. In the development of antimalarial agents, a library of Current time information in Pasuruan, ID.organic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridines was screened against the falcipain-2 enzyme, a crucial target in Plasmodium falciparum. nih.gov This in silico approach identified 25 promising hits for synthesis and further in vitro evaluation. nih.gov Such a strategy significantly narrows down the number of compounds for physical screening, saving time and resources.

Screening PhaseTechniquePurposeExample Application
Initial Screening Virtual Screening / Molecular DockingTo computationally predict the binding affinity of a large library of compounds against a biological target and prioritize candidates.Screening a 1561-compound library of Current time information in Pasuruan, ID.organic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridines against the falcipain-2 enzyme. nih.gov
Primary Screening High-Throughput Screening (HTS)To rapidly test the biological activity of thousands of prioritized or diverse compounds in vitro.A 2,000-compound library was screened for inhibitors of a coronavirus, identifying 56 initial hits. nih.gov
Hit Confirmation Dose-Response AssaysTo confirm the activity of initial hits and determine their potency (e.g., IC50 or EC50 values).Hits from an HTS screen were evaluated at eight different concentrations to confirm their inhibitory effects. nih.gov

Advanced Spectroscopic and Biophysical Techniques for Ligand-Target Characterization

A thorough understanding of how a ligand like 8-Bromo- Current time information in Pasuruan, ID.organic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridin-6-amine interacts with its biological target is crucial. A suite of advanced spectroscopic and biophysical methods is essential for this characterization. nih.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for confirming the structure of synthesized compounds and for studying ligand-target interactions. It can provide information on the binding site and conformational changes in both the ligand and the target protein upon complex formation. nih.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can detect changes in the secondary structure of a protein upon ligand binding. nih.gov The structural and spectroscopic properties of the related 1,2,4-triazolo[4,3-a]pyridin-3-amine have been analyzed using FTIR and FT-Raman spectroscopy. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD is particularly sensitive to the secondary structure (α-helix, β-sheet content) of proteins and can be used to monitor conformational changes induced by ligand binding. nih.gov

Fluorescence Spectroscopy: This technique can be used to study binding events, often by monitoring the quenching of intrinsic protein fluorescence (from tryptophan or tyrosine residues) upon ligand association. This can be used to determine binding constants and understand the binding mechanism (static vs. dynamic quenching). nih.gov

Biophysical Methods:

Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for studying the kinetics of binding. It provides real-time data on the association (ka) and dissociation (kd) rates of a ligand-target interaction, from which the binding affinity (Kd) can be calculated. nih.gov

Affinity Selection Mass Spectrometry (AS-MS): This method combines the separation of binding partners with the high sensitivity of mass spectrometry to identify compounds that bind to a target protein from a complex mixture, making it suitable for screening applications. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. These computational tools can be applied to the design of novel 8-Bromo- Current time information in Pasuruan, ID.organic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridin-6-amine derivatives.

The process often begins with the development of Quantitative Structure-Activity Relationship (QSAR) models. These models use existing data from a series of synthesized compounds to correlate their chemical structures with their biological activities. ML algorithms can then use these models to predict the activity of new, unsynthesized compounds, guiding chemists to prioritize the most promising candidates.

Sustainable Synthesis Approaches forCurrent time information in Pasuruan, ID.organic-chemistry.orgresearchgate.netTriazolo[4,3-a]pyridine Derivatives

The principles of green chemistry are increasingly important in pharmaceutical research, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.innih.gov Several sustainable methods have been developed for the synthesis of the Current time information in Pasuruan, ID.organic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine core.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. nih.gov A catalyst-free and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines using microwave conditions has been established, highlighting its potential for sustainable chemistry. nih.govmdpi.com

Use of Greener Solvents and Catalysts: Research has focused on replacing hazardous solvents with more environmentally benign alternatives like polyethylene (B3416737) glycol (PEG) or water. organic-chemistry.org An iodine-mediated oxidative C-N bond formation in water provides a metal-free and convenient strategy for synthesizing related N-fused 3-amino-1,2,4-triazoles. organic-chemistry.org The use of reusable magnetic nanocatalysts, such as Fe3O4@SiO2-SO3H, also represents a green approach by simplifying catalyst recovery and reducing waste. jsynthchem.com

One-Pot Reactions: Designing synthetic routes where multiple steps are performed in a single reaction vessel (one-pot synthesis) reduces the need for intermediate purification steps, thereby saving solvents, time, and energy. rsc.org A mild and efficient one-pot synthesis of substituted Current time information in Pasuruan, ID.organic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridines from 2-hydrazinopyridine (B147025) and aldehydes at room temperature has been developed. rsc.org

Sustainable MethodKey AdvantagesExample Reaction
Microwave Chemistry Reduced reaction times, improved yields, fewer byproducts. nih.govCatalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. mdpi.com
Green Solvents/Catalysts Reduced environmental impact, avoidance of toxic metals and solvents. organic-chemistry.orgI2-mediated oxidative C-N bond formation in water. organic-chemistry.org
One-Pot Synthesis Increased atom economy, reduced waste from purification, operational simplicity. rsc.orgSynthesis of Current time information in Pasuruan, ID.organic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridines from 2-hydrazinopyridine and aldehydes. rsc.org
Electrochemical Synthesis Avoids external oxidants and transition metals, good functional group compatibility. organic-chemistry.orgElectrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates. organic-chemistry.org

Development of Advanced Analytical Techniques for Detection and Quantification in Complex Research Matrices

To evaluate the pharmacokinetic and pharmacodynamic properties of 8-Bromo- Current time information in Pasuruan, ID.organic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridin-6-amine, robust and sensitive analytical methods are required for its detection and quantification in complex biological matrices such as plasma, urine, and tissue homogenates. researchgate.netnih.gov

Chromatographic and Mass Spectrometric Methods:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors (e.g., UV-Vis, Diode Array) is a workhorse for quantification. However, for complex matrices, minimizing interference from endogenous substances is a key challenge. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis. researchgate.net It offers exceptional sensitivity and selectivity, allowing for the accurate quantification of parent compounds and their metabolites at very low concentrations. technologynetworks.com The high selectivity of MS/MS minimizes matrix effects that can plague other methods. researchgate.net

Sample Preparation: The success of any analytical method depends heavily on sample preparation. The goal is to extract the analyte of interest from the complex matrix while removing interfering substances. orientjchem.org

Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubilities in two immiscible liquids. orientjchem.org

Solid-Phase Extraction (SPE): A more modern and often more efficient technique that uses a solid sorbent to isolate the analyte from the sample matrix. It can be easily automated for high-throughput applications. researchgate.net

Future research should focus on developing and validating a specific and sensitive LC-MS/MS method for 8-Bromo- Current time information in Pasuruan, ID.organic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridin-6-amine. This involves optimizing chromatographic conditions, mass spectrometric parameters, and a robust sample extraction procedure to ensure accuracy, precision, and reliability for its use in preclinical research studies. researchgate.net

Q & A

Q. What are the standard synthetic routes for 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine?

The synthesis typically involves bromination of a triazolopyridine precursor. For example, analogous compounds (e.g., 8-amino-triazolo derivatives) are synthesized using reagents like BBr₃ in dichloromethane (DCM) under anhydrous conditions, followed by purification via column chromatography . Reaction optimization may include adjusting stoichiometry, solvent choice (e.g., DMF or DMSO), and temperature (e.g., 105°C for cyclization steps) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and amine protons (broad peaks ~δ 5–6 ppm). For example, in related triazolo compounds, the pyridin-6-amine proton appears as a singlet due to symmetry .
  • IR Spectroscopy : Absorbances for C-Br stretches (~550–650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (e.g., ~212–376 Da for brominated analogs) .

Q. What safety protocols are essential for handling this compound?

Refer to Safety Data Sheets (SDS) for triazolo derivatives, which mandate lab-grade PPE (gloves, goggles), ventilation, and storage at 2–8°C in airtight containers. Avoid inhalation/contact and dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can reaction yields be improved when bromine incorporation is inconsistent?

Contradictions in bromination efficiency may arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Optimization : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution .
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve reagent solubility, while controlled moisture exclusion prevents hydrolysis .
  • Kinetic Monitoring : In-situ techniques (e.g., TLC or HPLC) track intermediate formation to adjust reaction times .

Q. How to resolve discrepancies in NMR data for structural elucidation?

If unexpected peaks arise:

  • Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For instance, HMBC correlations between Br-C and adjacent protons clarify substitution patterns .
  • Compare with crystallographic data (e.g., CCDC 1906114) to validate bond lengths/angles in solid-state structures .

Q. What computational tools aid in designing novel derivatives?

Platforms like ICReDD integrate quantum chemical calculations (e.g., DFT for transition-state modeling) and machine learning to predict reaction pathways. For example, reaction path searches optimize bromination regioselectivity and reduce trial-and-error experimentation .

Q. How does the bromine substituent influence pharmacological activity?

Bromine enhances electrophilicity and binding affinity in adenosine receptor analogs (e.g., A1/A2A antagonists). Structure-activity relationship (SAR) studies show brominated triazolo derivatives exhibit improved potency (IC₅₀ ~nM range) compared to non-halogenated analogs .

Q. What methodologies address low solubility in biological assays?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility.
  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric carriers for controlled release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.